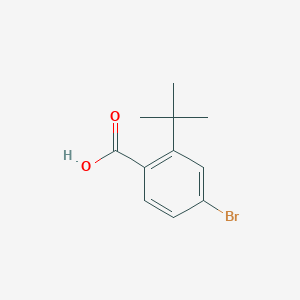

4-Bromo-2-tert-butylbenzoic acid

CAS No.: 14034-99-2

Cat. No.: VC8238178

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14034-99-2 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 4-bromo-2-tert-butylbenzoic acid |

| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | UXDSSKSOCWZAES-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O |

Introduction

Structural and Physical Properties

Key Structural Features

-

Core structure: Benzene ring with a carboxylic acid group (-COOH) at position 1, a tert-butyl group (-C(CH₃)₃) at position 2, and a bromine atom at position 4 .

-

Stereochemistry: The substituents are arranged in a meta configuration relative to the carboxylic acid group .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.12 g/mol | |

| Purity (Typical) | ≥95% | |

| Physical State | Solid at room temperature | |

| Storage Conditions | Dark, dry, room temperature |

Spectroscopic Identifiers

Synthesis Methods

Electrophilic Bromination

The primary synthesis route involves bromination of 2-tert-butylbenzoic acid. The carboxylic acid group directs bromine to the meta position (position 4), while the tert-butyl group influences regioselectivity via steric and electronic effects .

Procedure:

-

Substrate: 2-tert-Butylbenzoic acid.

Organometallic Coupling

Alternative methods involve Suzuki-Miyaura coupling, though direct evidence for this compound is limited. For example, tert-butyl-protected aryl boronic esters may react with brominated partners to form intermediates .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium-catalyzed conditions or via SNAr mechanisms .

Example Reaction:

Carboxylic Acid Derivatives

The -COOH group reacts to form esters, amides, or salts. For instance, esterification with methanol in yields methyl 4-bromo-2-tert-butylbenzoate .

Steric Effects

The tert-butyl group sterically hinders reactions at ortho positions, favoring substitutions at para or meta sites .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Used in synthesizing active pharmaceutical ingredients (APIs) requiring brominated aromatic scaffolds, such as kinase inhibitors or antimicrobial agents .

Agrochemicals

Serves as a precursor for herbicides or fungicides, leveraging the bromine atom for bioactivity modulation .

Material Science

Potential applications in polymer chemistry due to its rigid, halogenated structure, enhancing thermal stability or UV resistance.

| Hazard | Classification | Precautions |

|---|---|---|

| Skin Irritation | GHS 07 (Toxic) | Wear gloves and protective clothing |

| Eye Irritation | GHS 07 (Toxic) | Use goggles and face shield |

| Respiratory Irritation | GHS 07 (Toxic) | Avoid inhalation; use fume hood |

Analytical Characterization

Chromatographic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume